molecular formula C18H25NO5 B1681732 Senecionine CAS No. 130-01-8

Senecionine

Cat. No.: B1681732
CAS No.: 130-01-8
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-JTLQZVBZSA-N
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Description

Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many plants within this genus, including Jacobaea vulgaris (Senecio jacobaea). This compound is also found in other plants such as Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . This compound is known for its toxicity, which can lead to liver damage, cancer, and pyrrolizidine alkaloidosis .

Mechanism of Action

Target of Action

Senecionine, a toxic pyrrolizidine alkaloid, primarily targets the liver and DNA . It is known to interact with hepatic cells, leading to liver damage, and also induces DNA damage . In addition, it has been found to modulate the expression of certain hepatic microRNAs (miRNAs) and their target genes, which are positively correlated with apoptosis and cellular death .

Mode of Action

This compound acts as a protoxin that is metabolized to its active form upon ingestion . It is bioactivated into pyrrole intermediates that generate protein and DNA adducts, resulting in liver toxicity and carcinogenicity . The major mode of action of this compound is DNA and protein-adduct formation . It also affects the expression of certain hepatic microRNAs (miRNAs) and their target genes .

Biochemical Pathways

This compound is involved in the biosynthesis of pyrrolizidine alkaloids (PAs), a group of secondary compounds. The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS), which is responsible for the synthesis of the first specific intermediate . This compound is a key compound in the biosynthetic pathway of PA formation .

Pharmacokinetics

Upon oral ingestion, this compound is absorbed from the gastrointestinal tract and quickly metabolized to its active form . It is metabolized via three pathways: N-oxidation, oxidation, and ester hydrolysis . Significant differences in pharmacokinetics were observed between intravenous and oral administrations of this compound, with fast absorption, lower bioavailability, and rapid metabolism to PA N-oxides and hydroxylation products .

Result of Action

The ingestion of this compound can lead to both liver and DNA damage . Acute and chronic intoxication can cause hepatic veno-occlusive disease (VOS), with signs and symptoms including nausea, vomiting, hepatomegaly, and bloody diarrhea . Acute intoxication can cause hemorrhagic necrosis and liver failure, while chronic exposure can lead to weakness, portal hypertension, and cirrhosis . This compound ingestion can also induce DNA damage and is capable of inducing tumor formation in various organs .

Action Environment

The action of this compound is influenced by environmental factors. Studies have shown that the PA concentration and diversity in plants are dependent on water and nutrient availability . Furthermore, the expression of this compound and its effects can be influenced by the specific conditions of the plant’s habitat .

Biochemical Analysis

Biochemical Properties

Senecionine plays a crucial role in biochemical reactions. It interacts with homospermidine synthase, an enzyme responsible for the synthesis of the first specific intermediate in the pathway of PA formation . The conversion of this compound into a bouquet of secondarily derived PAs takes place in the shoot system .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a series of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no significant turnover over periods of up to 29 days . It is continuously allocated, and labelled this compound is even detectable in leaves and capitula developed weeks after tracer application .

Metabolic Pathways

This compound is involved in the metabolic pathways of pyrrolizidine alkaloids. It interacts with enzymes such as homospermidine synthase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senecionine involves several steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. it can be extracted from plants that naturally produce it. The extraction process involves harvesting the plants, drying them, and using solvents to isolate the alkaloid. The crude extract is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Senecionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound N-oxide, reduced this compound derivatives, and various substituted pyrrolizidine alkaloids .

Scientific Research Applications

Senecionine has several scientific research applications, including:

Comparison with Similar Compounds

Senecionine is part of a group of compounds known as pyrrolizidine alkaloids. Similar compounds include:

  • Intermedine
  • Lycopsamine
  • Heliotrine
  • Senkirkine

Uniqueness: this compound is unique due to its specific structure and the particular plants that produce it. While other pyrrolizidine alkaloids share similar toxicological properties, this compound’s specific reactivity and the plants it is derived from make it distinct .

Properties

IUPAC Name

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODIGSRFALUTA-JTLQZVBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871615
Record name Senecionine
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Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Record name Senecionine
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Solubility

Practically insol in water; freely sol in chloroform; slightly sol in alc, ether, In water, 8.5X10+4 mg/L @ 25 °C /Estimated/
Record name SENECIONINE
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Vapor Pressure

1.8X10-12 mm Hg @ 25 °C /Estimated/
Record name SENECIONINE
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Mechanism of Action

On the isolated guinea pig ileum preparation, platyphylline, supinine, heleurine, and cynaustraline were more potent in antagonizing responses to acetylcholine (ii). Their anticholinergic activity appeared to involve a competitive mechanism. The pyrrolizidine alkaloids had no appreciable activity as antagonists of (ii) in the isolated toad rectus abdominis preparation., The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, Senecionine admin showed spasmolytic activity, primarily on intestinal smooth muscles.
Record name SENECIONINE
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Color/Form

Plates

CAS No.

130-01-8
Record name (-)-Senecionine
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Record name Senecionine
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Record name SENECIONINE
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Record name Senecionine
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Record name SENECIONINE
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Record name SENECIONINE
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Melting Point

236 °C
Record name SENECIONINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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